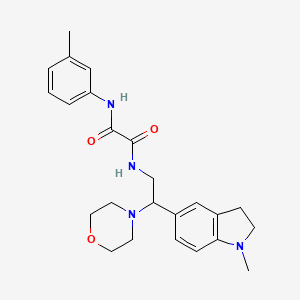
Ethyl 6-(2-bromobenzamido)-3-methylbenzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-(2-bromobenzamido)-3-methylbenzofuran-2-carboxylate is a useful research compound. Its molecular formula is C19H16BrNO4 and its molecular weight is 402.244. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Benzofuran derivatives, including Ethyl 6-(2-bromobenzamido)-3-methylbenzofuran-2-carboxylate, are synthesized through various chemical reactions involving dehydrogenation, bromination, and hydrazide formation. These compounds are characterized using spectroscopic and X-ray diffraction techniques, providing detailed insights into their molecular structure and properties. Such studies lay the groundwork for understanding the reactivity and potential applications of these compounds in medicinal chemistry and material science (Shekarchi et al., 2003).
Potential Applications
Pharmaceutical Research : The structural modification of benzofuran derivatives leads to the creation of compounds with potential pharmacological activities. For example, modifications can yield potent GPR35 agonists, indicating applications in the development of new drugs targeting specific G protein-coupled receptors (Thimm et al., 2013). Furthermore, derivatives synthesized from ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates show antiinflammatory, analgesic, and antipyretic activities, highlighting their potential in creating new therapeutic agents (Abignente et al., 1983).
Material Science : The synthesis of benzofuran derivatives, including ethyl 2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, has been shown to possess significant nonlinear optical (NLO) properties. These findings suggest applications in the development of materials for technological applications, such as optical switching, data storage, and photovoltaics (Muhammad Haroon et al., 2019).
Anticancer Research : Novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors have been explored for their anticancer activity, with some compounds displaying potent activity against colon HCT-116 human cancer cell line. This underscores the role of benzofuran derivatives in the synthesis of anticancer agents (Abdel-Motaal et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 6-[(2-bromobenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO4/c1-3-24-19(23)17-11(2)13-9-8-12(10-16(13)25-17)21-18(22)14-6-4-5-7-15(14)20/h4-10H,3H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXMEVDZWRAXST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]oxy}benzoate](/img/structure/B2541218.png)
![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2541219.png)



![3-(2-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2541225.png)


![3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2541230.png)


